N,N'-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide)
Description
N,N'-(Methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) (CAS No. 61692-66-8) is a dimeric acetamide derivative featuring two 2,2-diphenylacetamide moieties connected via a methylene-bridged biphenyl linker. The 2,2-diphenylacetamide subunit is well-documented in pharmaceutical chemistry, serving as a precursor for drugs such as loperamide (antidiarrheal) and darifenacin (antimuscarinic) . The dimeric architecture may enhance molecular rigidity, solubility, or binding affinity compared to monomeric analogs.
Properties
CAS No. |
61692-66-8 |
|---|---|
Molecular Formula |
C41H34N2O2 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
N-[4-[[4-[(2,2-diphenylacetyl)amino]phenyl]methyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C41H34N2O2/c44-40(38(32-13-5-1-6-14-32)33-15-7-2-8-16-33)42-36-25-21-30(22-26-36)29-31-23-27-37(28-24-31)43-41(45)39(34-17-9-3-10-18-34)35-19-11-4-12-20-35/h1-28,38-39H,29H2,(H,42,44)(H,43,45) |
InChI Key |
RPZIFGCRHXCPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) typically involves the condensation reaction between benzene derivatives and diphenylacetamide. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or other electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides .
Scientific Research Applications
N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Monomeric 2,2-Diphenylacetamide Derivatives
(C₁₄H₁₃NO)
- Structure : Single acetamide core with two phenyl groups.
- Crystal Packing : Dihedral angles between benzene rings range from 84.6° to 85.0°, with intermolecular N–H⋯O and C–H⋯Cgπ interactions forming zigzag chains .
- Applications : Precursor to antimycobacterial agents and pharmaceuticals (e.g., loperamide) .
N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide (C₂₂H₂₁NO)
- Structure : A 2,4-dimethylphenyl substituent on the amide nitrogen.
- Crystal Packing : Dihedral angles between benzene rings are 87.75° (molecule A) and 89.25° (molecule B), with intramolecular C–H⋯O bonds stabilizing S(6) ring motifs .
N-(1,3-Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (C₁₁H₈Cl₂N₂OS)
Dimeric and Polymeric Analogues
N,N'-Diacetyl-1,4-phenylenediamine (C₁₀H₁₂N₂O₂)
- Structure : Acetamide groups linked via a 1,4-phenylenediamine core.
- Properties : Smaller molecular weight (192.22 g/mol) and higher polarity (PSA = 32.3 Ų) compared to the target compound .
- Applications: Limited to laboratory research (e.g., polymer synthesis) .
N,N'-(Methylenedi-4,1-phenylene)bis[2-(diethylamino)acetamide]
- Structure: Diethylamino groups replace phenyl rings in the acetamide subunits.
Structural and Functional Contrasts
Key Research Findings
Crystal Packing: Monomeric analogs exhibit significant dihedral angles (84°–89°) between aromatic rings, reducing steric clashes and enabling hydrogen-bonded networks. The dimeric structure of the target compound may amplify these effects .
Biological Relevance: 2,2-Diphenylacetamide derivatives show antimycobacterial activity, but dimerization’s impact remains unstudied.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
